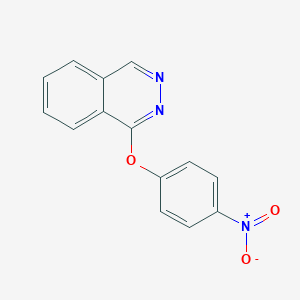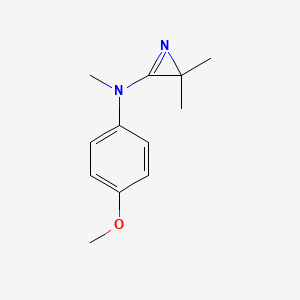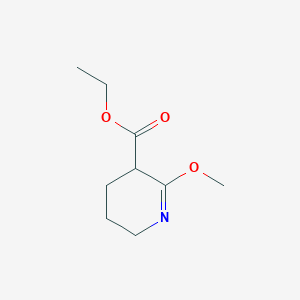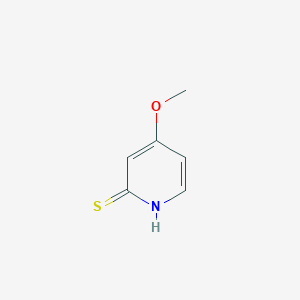
4-methoxypyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-2-thiol, also known as 4-MMPT, is an organosulfur compound that is found in a variety of sources, including plants and animals. It is a colorless, odorless, and tasteless compound with a molecular weight of 147.2 g/mol. 4-MMPT is a versatile compound that can be used in a variety of applications, including scientific research, laboratory experiments, and drug development.
Scientific Research Applications
4-methoxypyridine-2-thiol has a variety of applications in scientific research. It has been used to study the effects of oxidative stress on cells, as well as its potential as an anti-cancer agent. It has also been used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-microbial properties. In addition, 4-methoxypyridine-2-thiol has been used to study the effects of environmental toxins on the body, and its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
4-methoxypyridine-2-thiol is believed to act as an antioxidant by scavenging free radicals, which are reactive molecules that can cause oxidative damage to cells. It is also believed to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules, such as cyclooxygenases and lipoxygenases. In addition, 4-methoxypyridine-2-thiol has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to improved drug efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxypyridine-2-thiol have been studied extensively. It has been shown to possess anti-inflammatory and anti-microbial properties, as well as to have protective effects against oxidative stress. It has also been shown to possess anti-tumor activity, as well as to have potential therapeutic effects in the treatment of neurological disorders. In addition, 4-methoxypyridine-2-thiol has been shown to have protective effects against environmental toxins, as well as to possess anti-aging properties.
Advantages and Limitations for Lab Experiments
4-methoxypyridine-2-thiol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is a colorless, odorless, and tasteless compound, which makes it easy to handle and use in experiments. However, 4-methoxypyridine-2-thiol does have some limitations for laboratory experiments. It is not soluble in water, which can make it difficult to measure accurately. In addition, it is not very stable in the presence of light and heat, which can limit its use in experiments.
Future Directions
There are many potential future directions for 4-methoxypyridine-2-thiol research. It could be used to develop new drugs, as it has been shown to have anti-inflammatory and anti-microbial properties. In addition, it could be used to study the effects of environmental toxins on the body, and its potential as a therapeutic agent for neurological disorders. Furthermore, it could be used to develop new methods for the synthesis of 4-methoxypyridine-2-thiol, as well as to explore its potential as an anti-cancer agent. Finally, it could be used to study the effects of oxidative stress on cells, and its potential as an anti-aging agent.
Synthesis Methods
4-methoxypyridine-2-thiol can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyacetophenone with sodium thiosulfate in an acidic medium. This method produces 4-methoxypyridine-2-thiol in a yield of up to 90%. Enzymatic synthesis involves the use of enzymes, such as thiolases, to catalyze the reaction between 4-methoxyacetophenone and sodium thiosulfate. The enzymatic method produces 4-methoxypyridine-2-thiol in a yield of up to 95%.
properties
IUPAC Name |
4-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSCMMCGIFVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=S)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridine-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


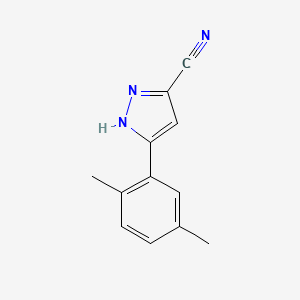
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)

![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)


